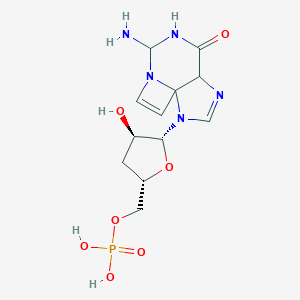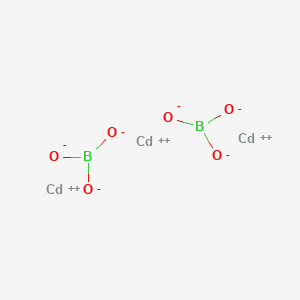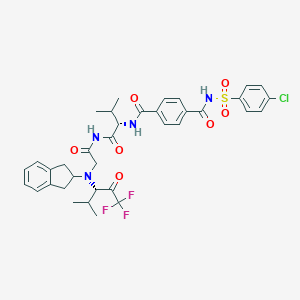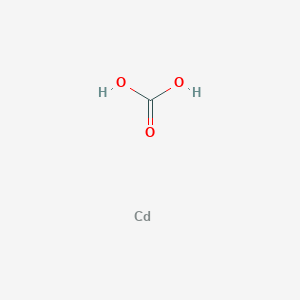
Lead fluoride
Overview
Description
Lead (II) fluoride is an inorganic compound with the formula PbF2. It is a white solid that exists in two forms: orthorhombic (PbCl2 type) at ambient temperatures and cubic (Fluorite type) at high temperatures .
Synthesis Analysis
Lead (II) fluoride can be prepared by treating lead (II) hydroxide or lead (II) carbonate with hydrofluoric acid . Another method involves a low-temperature mechanochemistry procedure, which synthesizes pure α and β phases of lead(II) fluoride particles .Molecular Structure Analysis
The molecular formula of Lead (II) fluoride is PbF2 . The compound is polymorphic, existing in an orthorhombic form at ambient temperatures and a cubic form at high temperatures .Chemical Reactions Analysis
Lead (II) fluoride can react with calcium carbide at ordinary temperatures to become incandescent . It can also form complexes with noble gases .Physical And Chemical Properties Analysis
Lead (II) fluoride is a white solid with an odorless smell . It has a density of 8.445 g/cm3 (orthorhombic) and 7.750 g/cm3 (cubic). It has a melting point of 824 °C and a boiling point of 1,293 °C .Scientific Research Applications
1. Detection of Lead and Fluoride in Environmental Samples Lead Fluoride is used in the detection of lead (Pb2+) and fluoride (F−) ion in environmental samples such as fish and wastewater . The study used N, S co-doped carbon quantum dots (N, S-CQDs) for the ‘Off–On’ determination of lead and fluoride . The fluorescence was quenched (turned off) in the presence of Pb2+ because of the strong interaction between Pb2+ ions and the surface functional groups of the as-synthesized material . Subsequently, the quenched fluorescence of the N, S-CQDs + Pb2+ system was restored (turned on) upon the introduction of F− ions, owing to the formation of ionic bonds between Pb2+ and F− .
2. Selective Removal of Lead from Contaminated Water Lead-imprinted polyvinylidene fluoride (PVDF) membrane was successfully fabricated for selective decontamination of lead from water . The adsorptive membrane showed a high adsorption capacity of 40.59 mg Pb/g at the optimal pH of 5.5, fast kinetics of 2 h, high selectivity towards lead, and outstanding regeneration performance .
3. Remediation of Arsenic and Fluoride from Groundwater Although the specific application of Lead Fluoride is not mentioned, it’s worth noting that Fluoride is often associated with the remediation of arsenic and fluoride from groundwater .
Fluoride-Induced Apoptotic Pathways
Fluoride can induce apoptosis via upregulating the oxidative stress-induced lipid peroxidation, which leads to mitochondrial dysfunction and further activates caspase-9 and caspase-3 . Although the role of Lead Fluoride is not explicitly mentioned, it’s possible that it could play a role in similar pathways.
5. Advances in Composite Films of Lead-Free Materials While not directly related to Lead Fluoride, it’s interesting to note that Fluoride is involved in the development of composite films of lead-free materials . It promotes the accumulation and migration of the charge carriers at the substrate at the concentration near the percolation threshold, leading to the increase in the dielectric constant .
Mechanism of Action
Target of Action
Lead fluoride, also known as lead (II) fluoride, primarily targets proteins and organelles within cells . It has been found to interact with the Acyl-CoA-binding protein, which plays a role in protein dimerization activity .
Mode of Action
The mode of action of lead fluoride can be attributed to four key mechanisms: inhibition of proteins, organelle disruption, altered pH, and electrolyte imbalance . Fluoride ions are known to inhibit glycolysis at the cellular level . Additionally, fluoride readily associates with metals, which can lead to the displacement of metal-interacting partners in nature .
Biochemical Pathways
Fluoride-induced apoptosis is a significant biochemical pathway affected by lead fluoride. This process is activated via two vital pathways: mitochondrial-mediated and endoplasmic reticulum stress pathways . Fluoride can induce apoptosis by upregulating oxidative stress-induced lipid peroxidation, leading to mitochondrial dysfunction and further activation of caspase-9 and caspase-3 .
Pharmacokinetics
The pharmacokinetics of fluoride, a component of lead fluoride, are primarily governed by pH and storage in bone . After absorption, fluoride reaches different organs and body tissues through blood circulation. Calcified tissues, mainly bone and teeth, act as a natural sink for fluoride and contain about 99% of the total body fluoride burden . Renal clearance of fluoride depends on pH and glomerular filtration rate .
Result of Action
The result of lead fluoride’s action can lead to various cellular and molecular effects. High and chronic exposure to fluoride causes cellular apoptosis . In bones, fluoride alters osteogenesis by replacing calcium, resulting in bone deformities . In skeletal muscles, high concentration and long-term exposure to fluoride cause loss of muscle proteins leading to atrophy .
Safety and Hazards
Future Directions
Fluorine has proven to be remarkably successful, and most drug development programs will at least explore fluorine during the optimization of a lead compound . The increasing incorporation of fluorine into bioactive molecules is attributable to the profound effects this substitution has on their activity and disposition .
properties
IUPAC Name |
difluorolead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2FH.Pb/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHIOHCCQGUGKU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Pb]F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Pb, PbF2 | |
| Record name | LEAD FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | lead difluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead_difluoride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | lead(II) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lead fluoride is an odorless white solid. Sinks in water. (USCG, 1999), White to colorless crystals; [HSDB] | |
| Record name | LEAD FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2516 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1293 °C | |
| Record name | LEAD FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Dimorphous: orthorhombic, converted to cubic above 316 °C; Solubility increases in the presence of nitric acid or nitrates, Sol in nitric acid, insol in acetone, ammonia, In water: 0.057 g/100 mL at 0 °C; 0.065 g/100 mL at 20 °C | |
| Record name | LEAD FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
8.24 at 68 °F (USCG, 1999) - Denser than water; will sink, 8.445 (orthorhombic); 7.750 (cubic) | |
| Record name | LEAD FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | LEAD FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to colorless crystals, Rhombic, orthorhombic | |
CAS RN |
7783-46-2 | |
| Record name | LEAD FLUORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3740 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lead fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead difluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead difluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
830 °C | |
| Record name | LEAD FLUORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6288 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: Why is lead fluoride considered a promising material for electromagnetic calorimetry?
A1: Lead fluoride exhibits a unique combination of properties that make it suitable for electromagnetic calorimetry. These include its high density (ρ = 7.66 g/cm3) [], short radiation length (X0 = 0.95 cm) [], and small Molière radius (rM = 2.22 cm) []. These characteristics enable the construction of compact, high-resolution calorimeters capable of measuring high-energy photons effectively.
Q2: How does lead fluoride's optical transmission change upon exposure to radiation, and how can this be mitigated?
A2: Studies show that irradiation of PbF2 crystals with gamma rays and high-energy particles leads to a decrease in optical transmission, with a loss of approximately 30% above 350 nm after a certain dosage []. This damage can be partially reversed through optical bleaching using 400 nm light and thermal annealing [].
Q3: What makes lead fluoride a suitable material for Cerenkov detectors?
A3: Lead fluoride is an efficient Cerenkov radiator. Its high refractive index (ranging from 1.937 at 300 nm to 1.749 at 800 nm) [] allows it to effectively generate Cerenkov radiation when traversed by charged particles traveling faster than light in the material.
Q4: Has scintillation been observed in lead fluoride, and what are the implications for its use in detectors?
A4: While PbF2 is primarily known for its Cerenkov radiation, weak scintillation has been observed in PbF2 crystals doped with gadolinium (PbF2:Gd) []. This scintillation, combined with the inherent Cerenkov light, enhances the total light yield, making it potentially attractive for specific high-rate detector applications [].
Q5: What challenges are associated with growing large, high-quality lead fluoride crystals?
A5: Traditional methods of growing lead fluoride crystals often involve vacuum conditions, which can be expensive and lead to defects in the crystal []. Researchers are exploring alternative growth methods, such as a modified non-vacuum Bridgman method, to produce larger, higher quality crystals with improved optical characteristics [].
Q6: What is the crystal structure of lead fluoride, and how does it influence its properties?
A6: Lead fluoride typically exists in two crystal structures: cubic (β-PbF2) and orthorhombic (α-PbF2). The cubic phase is more common and exhibits higher ionic conductivity. Doping with rare-earth ions can induce structural changes and influence the optical and electrical properties of PbF2 [, , ].
Q7: How does the incorporation of rare-earth ions into the lead fluoride lattice affect its luminescence properties?
A7: Doping PbF2 with rare-earth ions like terbium (Tb3+) can introduce luminescence centers within the crystal structure [, ]. These dopants can alter the local symmetry of the lattice, potentially enhancing luminescence by providing radiative pathways for energy relaxation [].
Q8: Can the optical properties of lead fluoride be modified through structural changes?
A8: Yes, the connection between structural characteristics and luminescence in lead fluoride has been studied []. For instance, plastic deformation and the presence of intrinsic structural defects in the orthorhombic phase of PbF2 have been linked to variations in its room-temperature luminescence [].
Q9: What is the role of lead fluoride in the formation and crystallization of glasses?
A10: PbF2 can act as a glass modifier, influencing the network structure and properties of glasses. Research indicates that the crystallization behavior of glasses in the NaPO3-WO3-PbF2 system is influenced by the PbF2 content, with varying concentrations leading to the precipitation of different crystalline phases upon heat treatment [].
Q10: How is lead fluoride used in organic synthesis?
A11: Lead fluoride, particularly in combination with sodium salts, can act as a reagent in organic synthesis. For instance, it facilitates the fluorination of benzyl halides in acetonitrile, offering an alternative method for introducing fluorine atoms into organic molecules [].
Q11: Can lead fluoride promote specific reactions in organic chemistry?
A12: Yes, research indicates that a composite lead fluoride reagent, prepared from PbF2 and NaBr, exhibits selectivity in promoting Friedel-Crafts alkylations with allylic halides. This selectivity leads to the preferential formation of monoallylated aromatic compounds [].
Q12: Have computational methods been used to study lead fluoride?
A13: Yes, molecular dynamics simulations have been employed to investigate various aspects of lead fluoride, including its devitrification process [, ]. These simulations provide insights into the structural changes occurring at the atomic level during the transition from a glassy to a crystalline state.
Q13: What is the role of computational modeling in understanding the behavior of lead fluoride?
A14: Computational models, such as density functional theory (DFT) calculations, have been used to investigate the interaction of lead fluoride with other molecules []. For instance, DFT calculations can predict the binding energies and preferred binding sites for fluoride ions on molecules like triphenylborane, aiding in the development of electrolytes for fluoride shuttle batteries [].
Q14: How does lead fluoride interact with surfactants, and what are the implications for its applications?
A15: Studies have investigated the interaction of PbF2 with nonionic surfactants like Triton X-100 []. The presence of surfactant micelles can influence the crystal growth kinetics and thermodynamics of PbF2. This interaction highlights the importance of considering the impact of additives and formulation components on the behavior of lead fluoride in various applications.
Q15: Can lead fluoride be used as a coating material, and what advantages does it offer?
A16: Lead fluoride's transparency in the infrared region makes it suitable as a coating material for optical components used in CO2 laser systems []. Thin layers of PbF2 deposited on waveguide walls can enhance light transmission, even when the waveguides are bent, making them useful in applications requiring flexible light delivery [].
Q16: How can the elemental composition of lead fluoride be determined?
A18: Ion beam analysis techniques, such as proton-induced gamma-ray emission (PIGE) and Rutherford backscattering spectrometry (RBS), are valuable tools for quantifying elemental content in materials [, ]. These techniques can accurately determine the fluorine and oxygen content in PbF2 samples, providing insights into its stoichiometry and potential defects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















